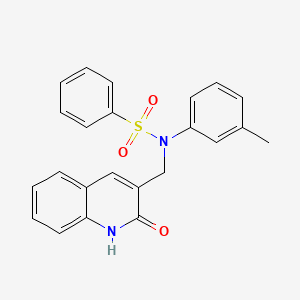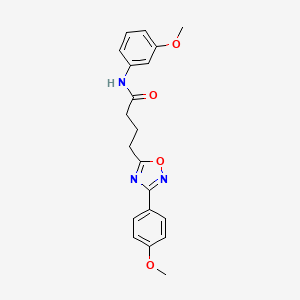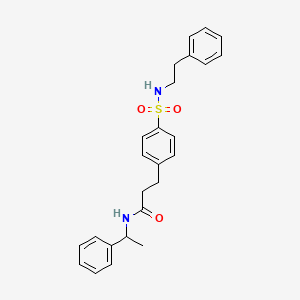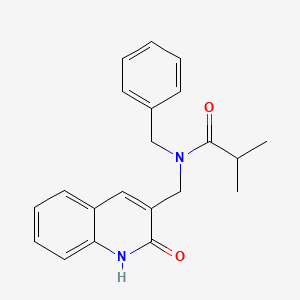
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide, also known as HQS, is a chemical compound that has been extensively studied for its potential use in scientific research. HQS is a sulfonamide derivative that contains a quinoline ring, which gives it unique biochemical and physiological properties.
作用機序
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide involves the formation of a complex with metal ions or biomolecules. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide contains a quinoline ring that acts as a chelating agent, forming a stable complex with metal ions. The sulfonamide group in N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide also allows it to form hydrogen bonds with biomolecules such as proteins and enzymes, leading to changes in their structure and function.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of metalloproteases, enzymes that require metal ions for their activity. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide in lab experiments is its high selectivity for metal ions and biomolecules. This allows for precise monitoring of changes in metal ion concentrations or biomolecule activity. Another advantage is its fluorescent properties, which allow for easy detection and quantification. However, one limitation of using N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide is its potential toxicity, as it can bind to essential metal ions in biological systems and disrupt their function.
将来の方向性
There are several future directions for the use of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide in scientific research. One direction is the development of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide-based probes for the detection of metal ions and biomolecules in vivo. Another direction is the use of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide in the development of new therapies for cancer and inflammatory diseases. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide could be used in the study of metal ion homeostasis in biological systems, and in the development of new metal-based catalysts for chemical reactions.
Conclusion:
In conclusion, N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide, or N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide, is a chemical compound that has been extensively studied for its potential use in scientific research. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide has unique biochemical and physiological properties that make it a valuable tool for the study of metal ions and biomolecules. While there are limitations to its use, N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide has many potential applications in the development of new therapies and the study of biological processes.
合成法
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide involves the reaction of 2-hydroxy-3-(m-tolyl)quinoline with benzenesulfonyl chloride in the presence of a base. The reaction yields N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide as a white solid with a melting point of 210-212°C. The purity of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide can be determined using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
科学的研究の応用
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide has been widely used in scientific research as a fluorescent probe for the detection of metal ions and biomolecules. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide has been shown to selectively bind to metal ions such as zinc, copper, and iron, and can be used to monitor changes in metal ion concentrations in biological systems. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide has also been used to study the structure and function of proteins and enzymes, and to investigate the role of metal ions in biological processes.
特性
IUPAC Name |
N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-17-8-7-10-20(14-17)25(29(27,28)21-11-3-2-4-12-21)16-19-15-18-9-5-6-13-22(18)24-23(19)26/h2-15H,16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMSBRXMJFJSLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,5-dichlorobenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B7691752.png)

![2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7691761.png)




![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7691814.png)



![2-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691831.png)
